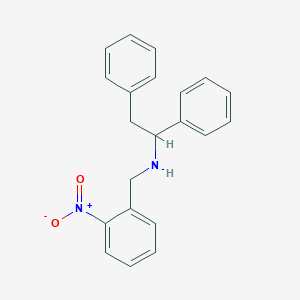
4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as AHP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. AHP is a heterocyclic compound that contains a pyrrole ring and has a molecular formula of C21H25NO3. In
Wirkmechanismus
The mechanism of action of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed that 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by interacting with specific cellular targets. For example, 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress. In addition, 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its relatively low toxicity. 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. Another advantage of using 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its ability to readily penetrate cell membranes, making it an effective tool for studying cellular processes. However, one limitation of using 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one-based fluorescent probes for the detection of metal ions. Another potential area of research is the investigation of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are also needed to fully elucidate the mechanism of action of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one and its potential applications in various fields.
In conclusion, 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a compound that has shown significant potential in various scientific research applications. Its synthesis method is relatively simple, and it exhibits promising antibacterial, antifungal, antitumor, antioxidant, and anti-inflammatory properties. 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the mechanism of action of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one and its potential applications in various fields.
Synthesemethoden
The synthesis of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-acetyl-3-hydroxy-5-phenyl-2(5H)-furanone and hexylamine. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The final product is obtained by recrystallization from a suitable solvent. The synthesis of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is relatively simple and can be easily scaled up for industrial applications.
Wissenschaftliche Forschungsanwendungen
4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields. It has been found to exhibit promising antibacterial, antifungal, and antitumor activities. 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to possess antioxidant and anti-inflammatory properties. In addition, 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
3-acetyl-1-hexyl-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-4-5-9-12-19-16(14-10-7-6-8-11-14)15(13(2)20)17(21)18(19)22/h6-8,10-11,16,21H,3-5,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOSQPWOMMQOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4983678.png)
![1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B4983681.png)
![N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B4983686.png)
![1-{3-[(2-hydroxybenzylidene)amino]phenyl}ethanone](/img/structure/B4983693.png)


![4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4983706.png)

![1-[5-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B4983714.png)
![(4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B4983723.png)
![8-chloro-N'-[1-(4-isopropylphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4983730.png)
![4-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]oxy}-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4983751.png)
![2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4983754.png)
![5-cyclohexyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4983763.png)